7-Bromo-8-methylquinoline-3,4-diamine

Medicinal Chemistry C–C Bond Formation Lead Diversification

7-Bromo-8-methylquinoline-3,4-diamine (CAS 2090465-39-5) is a heterocyclic aromatic diamine belonging to the quinoline-3,4-diamine family, with molecular formula C₁₀H₁₀BrN₃ and molecular weight 252.11 g/mol. The compound features a bromine substituent at the C7 position, a methyl group at C8, and two primary amine groups at C3 and C4 on the quinoline core.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B13223386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-methylquinoline-3,4-diamine
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C(C(=CN=C12)N)N)Br
InChIInChI=1S/C10H10BrN3/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,12H2,1H3,(H2,13,14)
InChIKeyUGKZYBSQVLTLEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-8-methylquinoline-3,4-diamine – Physicochemical Identity and Scaffold Classification for Informed Procurement


7-Bromo-8-methylquinoline-3,4-diamine (CAS 2090465-39-5) is a heterocyclic aromatic diamine belonging to the quinoline-3,4-diamine family, with molecular formula C₁₀H₁₀BrN₃ and molecular weight 252.11 g/mol . The compound features a bromine substituent at the C7 position, a methyl group at C8, and two primary amine groups at C3 and C4 on the quinoline core. Its calculated LogP is 2.47 and its topological polar surface area (TPSA) is 64.93 Ų, as reported by commercial suppliers offering the compound at 95% purity . The 3,4-diamine motif is associated with interactions across multiple biological targets including monoamine oxidases, kinases, and topoisomerases, while the C7 bromine provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions.

Why 7-Bromo-8-methylquinoline-3,4-diamine Cannot Be Replaced by Unsubstituted or Differently Halogenated Quinoline-3,4-diamine Analogs


The combined C7-bromo and C8-methyl substitution pattern on the quinoline-3,4-diamine scaffold confers a distinct profile that cannot be reproduced by generic analogs. The C7 bromine atom enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that are impossible with the non-halogenated 8-methylquinoline-3,4-diamine [1]. Conversely, 7-bromoquinoline-3,4-diamine (CAS 1232149-37-9) lacks the C8 methyl group, which is critical for interactions with targets such as the MCH1 receptor and for modulating lipophilicity [1]. Regioisomeric bromination at C5 or C6, as in 5-bromoquinoline-3,4-diamine (CAS 2092335-97-0) or 6-bromoquinoline-3,4-diamine (CAS 1153095-14-7), alters both the electronic distribution across the quinoline ring and the steric accessibility of the 3,4-diamine motif, leading to divergent biological activity profiles [2]. The specific 7-bromo-8-methyl substitution pattern is therefore a non-interchangeable structural determinant for both synthetic downstream diversification and target engagement.

Quantitative Differentiation Evidence for 7-Bromo-8-methylquinoline-3,4-diamine Versus Closest Structural Analogs


Synthetic Downstream Versatility: C7 Bromine as a Cross-Coupling Handle Absent in 8-Methylquinoline-3,4-diamine

7-Bromo-8-methylquinoline-3,4-diamine possesses a C7 bromine substituent that serves as a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings. This capability is entirely absent in the non-brominated analog 8-methylquinoline-3,4-diamine (CAS 2169320-30-1), which cannot undergo direct cross-coupling without prior C–H activation or halogenation steps [1]. The regioselectivity of Suzuki couplings on bromoquinolines has been demonstrated, with C7-bromo substituents showing reliable reactivity in one-pot double coupling sequences, achieving product yields of approximately 69% over two steps [1]. This synthetic handle enables late-stage diversification of the quinoline-3,4-diamine scaffold without disrupting the pharmacophoric diamine motif, a strategic advantage for structure-activity relationship (SAR) campaigns.

Medicinal Chemistry C–C Bond Formation Lead Diversification

Lipophilicity Modulation Relative to Parent Quinoline-3,4-diamine: Implications for Membrane Permeability

The introduction of bromine at C7 and methyl at C8 modulates the lipophilicity of the quinoline-3,4-diamine scaffold. The target compound exhibits a calculated LogP of 2.47 . In comparison, the unsubstituted parent quinoline-3,4-diamine (CAS 87751-33-5) has a reported calculated LogP of approximately 2.56 . The near-equivalent LogP values, despite the addition of the hydrophobic bromine atom, reflect the counterbalancing effect of the bromine's polarizability and the diamine's hydrogen-bonding capacity. However, relative to 8-methylquinoline-3,4-diamine (CAS 2169320-30-1, MW 173.21, no bromine), the target compound's increased molecular weight (252.11) and the presence of the polarizable bromine atom are expected to enhance membrane partitioning while maintaining aqueous solubility within the range amenable to cell-based assays. The TPSA remains constant at 64.93 Ų across the series due to the conserved diamine functionality .

Physicochemical Profiling ADME Drug Design

Anticancer Potential Inferred from Bromo-8-substituted Quinoline Structure-Activity Relationships

A comprehensive structure-activity relationship (SAR) study by Ökten et al. (2017) evaluated brominated 8-substituted quinolines (including 8-hydroxy, 8-methoxy, and 8-amino derivatives) for antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines [1]. Compounds bearing bromine at C7 (specifically 7-bromo-8-hydroxyquinoline derivatives) exhibited strong antiproliferative activity with IC50 values ranging from 6.7 to 25.6 µg/mL across the three cell lines [1]. Additionally, a doctoral thesis by Kul Köprülü (2016) investigated 41 bromoquinoline derivatives on the same cell lines using SRB, BCPE, and LDH assays, reporting that 13 of 41 compounds showed statistically significant antiproliferative activity, with several demonstrating apoptotic and anti-migratory effects as well as topoisomerase I inhibition [2]. While the target compound 7-bromo-8-methylquinoline-3,4-diamine was not directly tested in these studies, the consistent observation that C7-bromination on 8-substituted quinoline scaffolds is associated with anticancer activity provides class-level evidence supporting its potential utility in oncology-focused discovery programs.

Anticancer Research Topoisomerase Inhibition Antiproliferative Screening

Monoamine Oxidase B (MAO-B) Preferential Inhibition Profile of the 8-Methylquinoline-3,4-diamine Scaffold

The 8-methylquinoline-3,4-diamine scaffold, which constitutes the non-brominated core of the target compound, has been profiled against recombinant human monoamine oxidase (MAO) enzymes and deposited in BindingDB (CHEMBL1492484) [1]. 8-Methylquinoline-3,4-diamine inhibits MAO-B with an IC50 of 15,400 nM (15.4 µM) and MAO-A with an IC50 of 100,000 nM (100 µM), yielding a 6.5-fold selectivity for MAO-B over MAO-A as measured by inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes via fluorescence assay [1]. In contrast, 8-methylquinoline itself (lacking the diamine functionality) is reported to be a very weak MAO-B inhibitor and does not inhibit MAO-B in brain synaptosomal mitochondria [2]. The addition of bromine at C7 on the target compound is expected to modulate this MAO inhibition profile through electron-withdrawing effects on the quinoline ring, potentially altering both potency and selectivity; however, direct MAO inhibition data for 7-bromo-8-methylquinoline-3,4-diamine are not publicly available at this time.

Neuropharmacology MAO Inhibition Enzyme Selectivity

Defined Physicochemical Identity and Commercial Availability Enabling Reproducible Research

7-Bromo-8-methylquinoline-3,4-diamine (CAS 2090465-39-5) is available from multiple chemical suppliers at defined purity specifications, ensuring batch-to-batch reproducibility for research applications. The compound is offered at 95% purity by Leyan (Shanghai Haohong Biomedical) in quantities from 1 g to 25 g and by AKSci at 95% purity in quantities up to 5 g . In comparison, the non-brominated analog 8-methylquinoline-3,4-diamine (CAS 2169320-30-1) has limited commercial availability with fewer supplier options . The closest brominated comparator without the methyl group, 7-bromoquinoline-3,4-diamine (CAS 1232149-37-9), is available from Fluorochem at 97% purity but at higher cost (£647.00/g for 1 g scale) . The target compound thus occupies a distinct procurement niche: it offers the combined C7-bromo/C8-methyl substitution pattern with defined purity and multi-gram availability, which is not simultaneously offered by any of its closest structural analogs.

Chemical Procurement Reproducibility Quality Control

High-Priority Research and Procurement Application Scenarios for 7-Bromo-8-methylquinoline-3,4-diamine


Kinase and Bromodomain Inhibitor Lead Diversification via C7 Cross-Coupling

Medicinal chemistry teams developing kinase inhibitors or bromodomain-targeting agents can utilize the C7 bromine of 7-bromo-8-methylquinoline-3,4-diamine as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig diversification, enabling rapid exploration of C7-aryl and C7-amino substituent space without altering the 3,4-diamine pharmacophore [1]. The 8-methylquinoline scaffold has established precedent in kinase inhibitor programs, and the 3,4-diamine motif is present in numerous bioactive quinoline derivatives, making this compound a strategic late-stage diversification intermediate for SAR libraries targeting cancer kinome or epigenetic reader domains [1].

Monoamine Oxidase B (MAO-B) Selective Inhibitor Optimization for Neurodegenerative Disease

Neuroscience research groups pursuing selective MAO-B inhibitors for Parkinson's disease or depression can leverage the 6.5-fold MAO-B/MAO-A selectivity of the 8-methylquinoline-3,4-diamine core scaffold as a starting point [2]. The C7 bromine on the target compound provides an electronic tuning handle: the electron-withdrawing effect of bromine is expected to modulate the electron density of the quinoline ring, potentially affecting both MAO binding affinity and isoform selectivity. The compound thus represents a logical next-generation analog for follow-up structure-activity relationship studies around the 8-methylquinoline-3,4-diamine chemotype [2].

Anticancer Screening Libraries Targeting Topoisomerase-Mediated Pathways

Oncology-focused screening programs can incorporate 7-bromo-8-methylquinoline-3,4-diamine into focused libraries for antiproliferative screening against solid tumor cell lines (C6, HeLa, HT29), based on the demonstrated class-level SAR that C7-brominated 8-substituted quinolines exhibit IC50 values in the 6.7–25.6 µg/mL range [3]. Multiple bromoquinoline derivatives have shown topoisomerase I inhibition, DNA laddering (apoptosis induction), and anti-migratory activity in vitro, and the combination of the 3,4-diamine motif with C7-bromination represents a structurally privileged combination for hit identification in anticancer drug discovery [3][4].

Physicochemically Defined Chemical Probe for Membrane Permeability Studies

Biophysical and ADME research groups investigating the relationship between quinoline substitution patterns and passive membrane permeability can use 7-bromo-8-methylquinoline-3,4-diamine as a well-characterized probe. With a defined LogP of 2.47, TPSA of 64.93 Ų, and molecular weight of 252.11 Da , this compound occupies a specific region of physicochemical space distinct from both the parent quinoline-3,4-diamine (LogP ~2.56, MW 159.19) and the non-brominated 8-methyl analog (MW 173.21), enabling systematic studies of how incremental halogenation and methylation affect cellular uptake, intracellular distribution, and target engagement in cell-based assays .

Quote Request

Request a Quote for 7-Bromo-8-methylquinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.